ent-Kaur-15-en-16-ol
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Overview
Description
ent-Kaur-15-en-16-ol is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple chiral centers and a highly rigid framework. It is used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
Chemistry
In chemistry, ent-Kaur-15-en-16-ol is used as a building block for synthesizing more complex molecules. Its rigid structure and multiple chiral centers make it an interesting subject for stereochemical studies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure allows it to bind selectively to certain proteins and enzymes, making it a valuable tool for studying biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific molecular pathways.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of various high-value chemicals. Its stability and reactivity make it suitable for use in manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-Kaur-15-en-16-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.
Functional Group Transformations: Introduction of functional groups such as hydroxyl groups.
Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ent-Kaur-15-en-16-ol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Mechanism of Action
The mechanism of action of ent-Kaur-15-en-16-ol involves its interaction with specific molecular targets. It binds to certain enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [(1S,4S,9S,10R,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol
- ent-Kaur-15-en-16-ol derivatives
Uniqueness
This compound stands out due to its specific stereochemistry and rigid tetracyclic structure. These features confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C20H32O |
---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol |
InChI |
InChI=1S/C20H32O/c1-18(2)8-4-9-19(3)16(18)7-10-20-11-14(5-6-17(19)20)15(12-20)13-21/h12,14,16-17,21H,4-11,13H2,1-3H3/t14-,16-,17+,19-,20+/m1/s1 |
InChI Key |
BYNLGAZDLCEGRX-YTYFBAJQSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)CO)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)CO)C)C |
Synonyms |
ent-kaur-15-en-17-ol kaur-15-en-17-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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